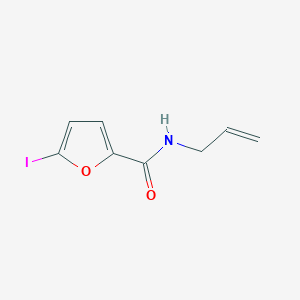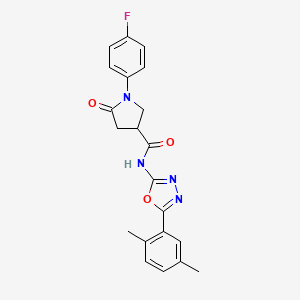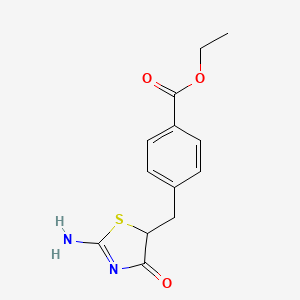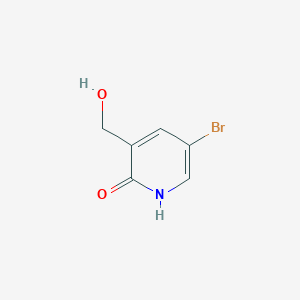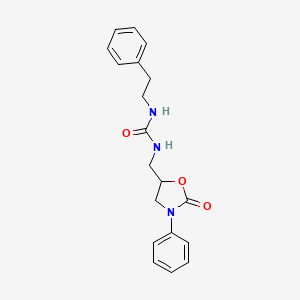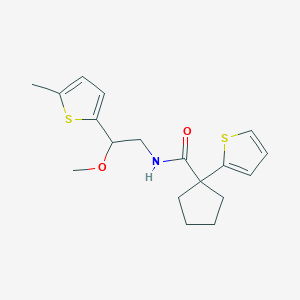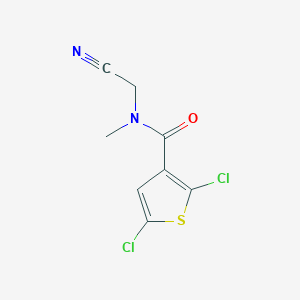
(7-Methyl-4-((4-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the naphthyridinyl group might be introduced via a condensation reaction, while the trifluoromethoxyphenyl group might be added via a nucleophilic aromatic substitution reaction. The thiomorpholino group could be introduced via a reaction with a suitable sulfur-containing reagent .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The naphthyridinyl group would contribute a rigid, planar structure, while the phenyl group would add additional rigidity. The trifluoromethoxy group would be expected to be quite electron-withdrawing, which could affect the reactivity of the compound .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the trifluoromethoxy group, which is quite electron-withdrawing. This could make the compound more susceptible to nucleophilic attack. The presence of the thiomorpholino group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the trifluoromethoxy group is quite polar, which could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
- A study by Jing et al. (2018) discusses the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via a photoinduced intramolecular rearrangement, highlighting an efficient, environmentally friendly method that could be related to the synthesis or functionalization of the given compound (Jing et al., 2018).
Pharmacological Applications
- Research into naphthyridine derivatives, such as the work by Kong et al. (2018), has shown that these compounds possess significant anticancer activity. Specifically, a novel naphthyridine derivative was found to induce both necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting a potential avenue for cancer treatment research (Kong et al., 2018).
Material Science and Organic Electronics
- A study by Kang et al. (2011) on phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands for organic light-emitting diodes (OLEDs) illustrates the utility of structurally related compounds in the development of materials for electronic applications. This suggests potential research applications of the given compound in the design of new materials for optoelectronic devices (Kang et al., 2011).
Eigenschaften
IUPAC Name |
[7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c1-13-2-7-16-18(27-14-3-5-15(6-4-14)30-21(22,23)24)17(12-25-19(16)26-13)20(29)28-8-10-31-11-9-28/h2-7,12H,8-11H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIWYZPLYSLSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one](/img/structure/B2926878.png)
